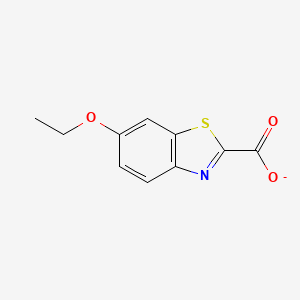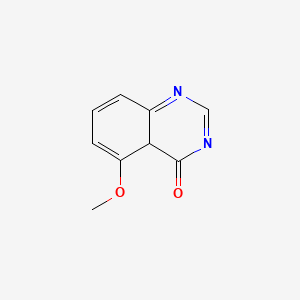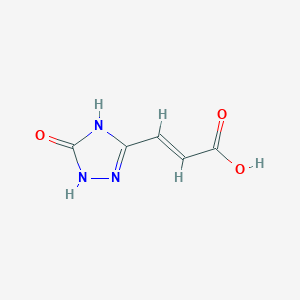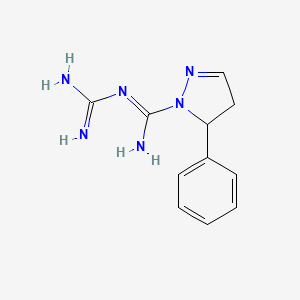
6-Ethoxy-1,3-benzothiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-ethoxy-1 is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 6-ethoxy-1 can be synthesized through the reaction of sodium metal with anhydrous ethanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ 2 \text{C}_2\text{H}_5\text{OH} + 2 \text{Na} \rightarrow 2 \text{C}_2\text{H}_5\text{ONa} + \text{H}_2 ] This reaction produces sodium ethoxide, which is a precursor to Sodium 6-ethoxy-1 .
Industrial Production Methods
In industrial settings, sodium ethoxide is produced by reacting sodium hydroxide with ethanol. The reaction is carried out in a controlled environment to ensure complete conversion and to avoid contamination. The product is then purified and dried to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 6-ethoxy-1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides (R-X) are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various ethers depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
Sodium 6-ethoxy-1 has a wide range of applications in scientific research:
Chemistry: Used as a strong base in organic synthesis, particularly in the formation of esters and ethers.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, including antibiotics and other therapeutic agents.
Industry: Applied in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 6-ethoxy-1 involves its ability to act as a nucleophile and a strong base. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The molecular targets include various electrophilic centers in organic molecules, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium methoxide (CH₃ONa): Similar in reactivity but with a different alkyl group.
Sodium ethoxide (C₂H₅ONa): Very similar in structure and reactivity.
Sodium tert-butoxide (C₄H₉ONa): More sterically hindered, leading to different reactivity patterns
Uniqueness
Sodium 6-ethoxy-1 is unique due to its specific alkyl group, which imparts distinct reactivity and solubility properties compared to other sodium alkoxides. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various applications .
Eigenschaften
IUPAC Name |
6-ethoxy-1,3-benzothiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13/h3-5H,2H2,1H3,(H,12,13)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVPHWORZKOUDL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NO3S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12347150.png)








amine](/img/structure/B12347196.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)


